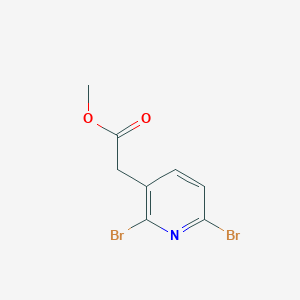

Methyl 2,6-dibromopyridine-3-acetate

Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of methyl 2,6-dibromopyridine-3-acetate is characterized by a pyridine ring system substituted with two bromine atoms at positions 2 and 6, and an acetate methyl ester group attached at position 3. The International Union of Pure and Applied Chemistry name for this compound is methyl 2-(2,6-dibromopyridin-3-yl)acetate, reflecting its systematic nomenclature based on the acetate functionality. The compound is registered under Chemical Abstracts Service number 1807035-18-2 and was first created in the PubChem database on July 14, 2016, with the most recent modification occurring on May 18, 2025.

Crystallographic investigations of related dibromopyridine compounds provide insights into the structural characteristics of this molecular family. Studies of 2-amino-3,5-dibromopyridine have revealed that these compounds can form dimeric structures through nitrogen-hydrogen bonding interactions, with nitrogen-nitrogen distances of approximately 3.041 angstroms. The unit cell typically contains four molecules that organize into dimeric pairs through hydrogen bonding mechanisms. These crystallographic arrangements demonstrate the tendency of dibromopyridine derivatives to exhibit specific packing motifs in the solid state.

The three-dimensional conformational analysis reveals that the acetate side chain can adopt various orientations relative to the pyridine ring plane. The InChI key for methyl 2,6-dibromopyridine-3-acetate is UMFVGWYGMQOKPQ-UHFFFAOYSA-N, which serves as a unique identifier for this specific molecular structure. The Simplified Molecular Input Line Entry System representation is COC(=O)CC1=C(N=C(C=C1)Br)Br, clearly depicting the connectivity pattern within the molecule.

Electronic Configuration and Bonding Patterns

The electronic structure of methyl 2,6-dibromopyridine-3-acetate is dominated by the aromatic pyridine system and the electron-withdrawing effects of the bromine substituents. Theoretical studies on related dibromopyridine compounds using ab initio Hartree-Fock and density functional theory with B3LYP methods have provided detailed insights into the electronic configurations of these systems. The optimized geometry calculations reveal specific bond lengths and angles that characterize the electronic distribution within the molecule.

The presence of bromine atoms at the 2 and 6 positions significantly influences the electronic density distribution across the pyridine ring. The electronegativity of bromine (2.96 on the Pauling scale) creates electron-deficient regions adjacent to these substituents, affecting the overall charge distribution of the heterocyclic system. The nitrogen atom in the pyridine ring contributes to the electronic structure through its lone pair of electrons, which can participate in various bonding interactions.

Vibrational spectroscopic analysis of dibromopyridine derivatives has shown that scaled theoretical frequencies correlate well with experimental observations, confirming the accuracy of computational predictions for electronic structures. The comparison between theoretical and experimental data demonstrates that density functional theory methods, particularly B3LYP, provide superior results compared to Hartree-Fock methods for predicting molecular structures and vibrational frequencies.

Comparative Analysis of Positional Isomerism in Dibromopyridine Derivatives

The structural comparison between different positional isomers of dibromopyridine acetate derivatives reveals significant variations in molecular architecture and properties. Methyl 2,5-dibromopyridine-3-acetate, identified by PubChem CID 121228140, shares the same molecular formula C8H7Br2NO2 and molecular weight of 308.95 grams per mole but exhibits different substitution patterns. The InChI key for this isomer is UKBWAQTTWLFEEG-UHFFFAOYSA-N, demonstrating the structural distinction from the 2,6-dibromopyridine isomer.

Another related compound, methyl 2,6-dibromopyridine-4-acetate, represents a third positional isomer where the acetate group is located at position 4 rather than position 3. This compound maintains the same molecular formula but exhibits different chemical and physical properties due to the altered substitution pattern. The Chemical Abstracts Service number for this isomer is 1806274-14-5, distinguishing it from other positional variants.

The structural differences between these isomers become apparent when examining their crystallographic properties and electronic configurations. The positioning of the acetate group relative to the bromine substituents affects the overall molecular geometry and intermolecular interactions. Comparative studies have shown that the spatial arrangement of substituents influences the formation of hydrogen bonding networks and crystal packing arrangements.

| Compound | CAS Number | InChI Key | Substitution Pattern |

|---|---|---|---|

| Methyl 2,6-dibromopyridine-3-acetate | 1807035-18-2 | UMFVGWYGMQOKPQ-UHFFFAOYSA-N | 2,6-dibromo, 3-acetate |

| Methyl 2,5-dibromopyridine-3-acetate | 1803785-75-2 | UKBWAQTTWLFEEG-UHFFFAOYSA-N | 2,5-dibromo, 3-acetate |

| Methyl 2,6-dibromopyridine-4-acetate | 1806274-14-5 | Not specified | 2,6-dibromo, 4-acetate |

The electronic effects of bromine substitution vary depending on the relative positions of the halogen atoms and the acetate functionality. In the 2,6-dibromo configuration, the bromine atoms occupy positions ortho to the nitrogen atom, creating a symmetric electronic environment around the heterocyclic ring. This arrangement contrasts with the 2,5-dibromo pattern, where one bromine occupies an ortho position while the other is located meta to the nitrogen atom.

Computational studies of related pyridine derivatives have demonstrated that the dipole moments and electronic properties vary significantly among positional isomers. The calculated dipole moments for various substituted pyridines range from 1.47 to 4.74 Debye units, depending on the nature and positioning of substituents. These variations in electronic properties directly influence the chemical reactivity and crystallographic behavior of the compounds.

Properties

IUPAC Name |

methyl 2-(2,6-dibromopyridin-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO2/c1-13-7(12)4-5-2-3-6(9)11-8(5)10/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFVGWYGMQOKPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(N=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and General Approach

The core 2,6-dibromopyridine structure is typically prepared by bromination of 2,6-dimethylpyridine (2,6-lutidine). The bromination targets the methyl groups at positions 2 and 6, converting them into dibromomethyl groups. This step is critical as it sets the stage for subsequent functionalization at the 3-position.

Bromination Using Dibromohydantoin (DBDMH)

A recent and efficient method employs 1,3-dibromo-5,5-dimethylhydantoin (dibromohydantoin, DBDMH) as the brominating agent in the presence of an organic peroxide initiator, such as azobisisobutyronitrile (AIBN), under mild conditions (20–80 °C). Carbon tetrachloride (CCl4) is used as the solvent.

-

- Molar ratio of DBDMH to 2,6-lutidine: 2–10:1 (optimal 2–6:1)

- Initiator (AIBN) to 2,6-lutidine molar ratio: 0.1–10% (optimal 0.5–5%)

- Reaction temperature: 20–80 °C (preferably 80 °C)

- Reaction time: 1–100 hours (optimal 12–24 hours)

- Slow, dropwise addition of DBDMH and initiator over 1.5–2 hours to control reaction rate and minimize side products

Mechanism:

The reaction proceeds via a free radical mechanism initiated by AIBN, where DBDMH generates bromine radicals that selectively brominate the methyl groups on 2,6-lutidine to form 2,6-dibromomethylpyridine.-

- Yields range from 41% (short reaction time) to over 95% under optimized conditions.

- Slow addition and controlled temperature reduce polybromination and side reactions, enhancing purity and yield.

- The product is purified by filtration, washing with saturated sodium bicarbonate and sodium chloride solutions, drying over anhydrous magnesium sulfate, and column chromatography.

Comparison with Other Brominating Agents

- Traditional bromination methods use N-bromosuccinimide (NBS) in large excess, often requiring a debromination step to remove polybrominated by-products, increasing complexity and cost.

- Bromination with phosphorus tribromide (PBr3) or hydrobromic acid requires hazardous reagents and harsher conditions.

- DBDMH offers advantages of lower toxicity, better selectivity, milder conditions, and aligns with green chemistry principles.

Esterification to Form Methyl 2,6-Dibromopyridine-3-Acetate

Starting Material for Esterification

The esterification step involves converting 2,6-dibromopyridine-3-carboxylic acid (or its derivatives) into the methyl acetate ester at the 3-position.

Catalyzed Esterification Method

- Catalyst: p-Toluenesulfonic acid (p-TsOH)

- Reagents: Absolute methanol as solvent and methylating agent

- Conditions: Reflux under stirring for 2–8 hours

- Molar ratios:

- Acid to methanol: 1:40–60

- Acid to p-TsOH: 1:0.06–0.2

Procedure

- The carboxylic acid is refluxed with methanol and p-TsOH catalyst.

- After reaction completion, the mixture is cooled, rotary evaporated to remove solvents.

- The residue is dissolved in an organic solvent, washed, dried, filtered, concentrated, and recrystallized from mixed solvents to yield the methyl ester with high purity.

Advantages

- The method avoids harsh reagents and conditions.

- High yield and purity of the methyl ester product.

- Suitable for industrial scale due to simple work-up and low side reactions.

Summary of Preparation Steps and Key Parameters

| Step | Reagents/Conditions | Key Parameters | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination of 2,6-lutidine | Dibromohydantoin (DBDMH), AIBN, CCl4, 80 °C reflux | DBDMH:2–6 eq, AIBN:0.5–1 mol%, slow dropwise addition over 1.5–2 h, 12–24 h reaction | 85–95 | Free radical bromination, mild conditions, high selectivity |

| Esterification to methyl ester | 2,6-dibromopyridine-3-carboxylic acid, MeOH, p-TsOH catalyst | Acid:MeOH 1:40–60, Acid:p-TsOH 1:0.06–0.2, reflux 2–8 h | High | Acid-catalyzed esterification, easy purification |

Research Findings and Practical Considerations

- The use of dibromohydantoin as brominating agent under radical initiation is a novel, efficient, and green approach for the key bromination step.

- Control of reagent addition rate and reaction temperature is critical to maximize yield and minimize polybrominated by-products.

- The esterification step is a classical acid-catalyzed reaction optimized for high yield and purity.

- The overall synthetic route is suitable for scale-up with commercially available reagents and manageable safety profiles.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2- and 6-bromo substituents on the pyridine ring are reactive sites for nucleophilic substitution due to the electron-withdrawing effects of the ester group at position 3, which activates the ring.

Example Reaction Pathways:

-

Amination : Reaction with methylamine under basic conditions (e.g., triethylamine in DMF at 5°C) selectively substitutes bromine at the 6-position, yielding methyl 2-bromo-6-methylaminopyridine-3-acetate. This regioselectivity aligns with observations in similar systems .

-

Methoxylation : Treatment with sodium methoxide in methanol replaces bromine with methoxy groups. For instance, 2,6-dichloro-3-trifluoromethylpyridine analogs undergo methoxylation at 60°C to form 2-methoxy derivatives .

Key Factors Influencing Reactivity:

-

Electron-withdrawing ester groups enhance leaving-group displacement.

-

Steric hindrance and electronic effects dictate regioselectivity (e.g., para- vs. ortho-substitution) .

Cross-Coupling Reactions

The bromine atoms enable transition-metal-catalyzed cross-coupling reactions, such as Stille couplings , to install functional groups.

Example Protocol:

-

Reaction with trimethyltin chloride in dimethoxyethane (DME) at low temperatures (-20°C) yields methyl 2,6-bis(trimethyltin)pyridine-3-acetate. This method has been scaled to 100 g with 69% yield for analogous dibromopyridines .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Stille Coupling | Me₃SnCl, Na, DME, -20°C → 25°C | Methyl 2,6-bis(trimethyltin)pyridine-3-acetate | 69% |

Functional Group Transformations

The ester moiety at position 3 can undergo hydrolysis or reduction:

-

Hydrolysis : Acidic or basic conditions convert the ester to a carboxylic acid. For example, treatment with aqueous HCl hydrolyzes trifluoromethylpyridine esters to carboxylic acids .

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester to a hydroxymethyl group, though this may require rigorous anhydrous conditions.

Mechanistic Insights

The trifluoromethyl group in related compounds undergoes unexpected side reactions with methoxide, forming trimethoxymethylpyridines via intermediate fluoro-anion elimination . While not directly observed for methyl 2,6-dibromopyridine-3-acetate, analogous reactivity could occur under strong nucleophilic conditions.

Proposed Pathway for Side Reactions:

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

Methyl 2,6-dibromopyridine-3-acetate serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for a variety of chemical transformations, including:

- Substitution Reactions : The bromine atoms can be replaced by nucleophiles through nucleophilic substitution reactions.

- Coupling Reactions : It participates in coupling reactions such as Suzuki-Miyaura coupling with arylboronic acids, leading to the formation of biaryl compounds.

- Reduction Reactions : The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon.

Biological Applications

Pharmaceutical Development

Research indicates that derivatives of methyl 2,6-dibromopyridine-3-acetate exhibit potential as pharmaceuticals. Notably:

- Antimicrobial Properties : Compounds derived from this structure have shown activity against various bacterial strains.

- Anticancer Activity : Studies are ongoing to evaluate its effectiveness against cancer cell lines, highlighting its potential in drug development.

Material Science

Production of Specialty Chemicals

The compound is utilized in the production of specialty chemicals that possess unique properties suitable for industrial applications. Its derivatives are explored for:

- Polymeric Materials : Methyl 2,6-dibromopyridine-3-acetate can be incorporated into polymeric matrices to enhance material properties.

- Agricultural Chemicals : The compound is also investigated for use in agrochemicals, contributing to the development of new pesticides and herbicides.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of methyl 2,6-dibromopyridine-3-acetate against common pathogens. The findings indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting their potential as lead compounds for antibiotic development.

Case Study 2: Synthesis and Characterization

Research focused on synthesizing methyl 2,6-dibromopyridine-3-acetate through a simplified reaction pathway involving bromination followed by esterification. This method demonstrated high yields and purity, making it suitable for industrial applications. The characterization of synthesized compounds confirmed their structural integrity using techniques such as NMR and mass spectrometry .

Mechanism of Action

The mechanism of action of Methyl 2,6-dibromopyridine-3-acetate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The bromine atoms and ester group play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Brominated Pyridine Derivatives

2,6-Dibromopyridin-3-yl Acetate (CAS: 3002485-21-1)

- Key Features : Bromination at the 2- and 6-positions enhances steric hindrance and electronic effects, influencing reactivity in substitution reactions. The ester group at position 3 provides a site for further functionalization.

- Applications : Likely used in cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing heterocyclic scaffolds .

Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)Pyrimidine-2-ylthio]Acetate (Compound 1)

- Structure : Pyrimidine core with methyl, thioether, and thietane substituents.

- Comparison : Unlike the pyridine-based target compound, this pyrimidine derivative contains sulfur atoms, which may confer distinct redox properties or metal-binding capabilities. Its ethyl ester group offers different hydrolysis kinetics compared to methyl esters .

Brominated Carboxylic Acid Derivatives

2,3-Dibromopropionic Acid (CAS: 600-05-5)

- Key Features : A linear brominated carboxylic acid with bromine at the 2- and 3-positions.

- Comparison : Lacks the aromatic pyridine ring, resulting in lower thermal stability and distinct reactivity (e.g., decarboxylation vs. nucleophilic substitution). The absence of an ester group limits its utility in esterification-driven syntheses .

Ester-Functionalized Heterocycles

Meclofenoxate Orotate (CAS: 51-68-3)

- Structure: Combines a p-chlorophenoxyacetate ester with an orotic acid moiety.

- Comparison: While both compounds contain ester groups, Meclofenoxate’s biological activity (e.g., cognitive enhancement) is linked to its cholinergic properties, whereas Methyl 2,6-dibromopyridine-3-acetate’s applications are primarily synthetic due to its brominated pyridine core .

Data Table: Structural and Functional Comparison

*Estimated based on molecular formula.

Research Findings and Functional Insights

- Reactivity : Methyl 2,6-dibromopyridine-3-acetate’s bromine atoms facilitate regioselective cross-coupling reactions, whereas sulfur-containing analogs (e.g., compound from ) exhibit nucleophilic susceptibility at thioether sites.

- Biological Relevance: Unlike Nrf2 activators like bardoxolone methyl (a triterpenoid with antioxidant properties ), Methyl 2,6-dibromopyridine-3-acetate lacks documented bioactivity, highlighting its role as a synthetic intermediate.

- Ester Stability : Methyl esters generally hydrolyze slower than ethyl esters under physiological conditions, suggesting Methyl 2,6-dibromopyridine-3-acetate may offer better stability in storage compared to ethyl-based analogs .

Biological Activity

Methyl 2,6-dibromopyridine-3-acetate (MDBPA) is a pyridine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

MDBPA is characterized by:

- Chemical Formula : C₉H₈Br₂N₁O₂

- Molecular Weight : 292.97 g/mol

- Functional Groups : Contains bromine atoms at the 2 and 6 positions of the pyridine ring and an acetate group at the 3 position, which enhances its reactivity and biological activity.

Antimicrobial Properties

MDBPA has shown promising antimicrobial activity against various pathogens. In studies, it was evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disruption of bacterial cell membranes or inhibition of critical enzymatic pathways.

- In Vitro Studies : MDBPA demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.

Anticancer Activity

MDBPA's anticancer potential has been explored through various assays. It has been tested against several cancer cell lines, including colon adenocarcinoma (HCT116) and breast cancer (MCF-7).

- Cell Viability Assays : In a standard MTS assay, MDBPA exhibited cytotoxic effects with IC₅₀ values reported between 20 to 100 µM across different cell lines. The compound's activity was compared to known anticancer agents, showing moderate to high efficacy .

The biological activity of MDBPA can be attributed to its ability to interact with specific molecular targets within cells. The presence of bromine atoms enhances its binding affinity to certain enzymes or receptors involved in disease pathways. Preliminary studies suggest that MDBPA may act by:

- Inhibiting Enzymatic Activity : Targeting enzymes involved in cell proliferation and survival.

- Modulating Signaling Pathways : Affecting pathways related to apoptosis and cell cycle regulation.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Methyl 2,6-dichloropyridine-3-acetate | Chlorine atoms instead of bromine | Lower antimicrobial activity |

| Methyl 2,6-difluoropyridine-3-acetate | Fluorine atoms providing different electronic effects | Reduced reactivity in biological assays |

MDBPA is unique due to its specific reactivity patterns conferred by the bromine atoms, making it suitable for a wide range of chemical transformations and biological applications.

Case Studies

- Anticancer Efficacy Study : A study involving MDBPA on HCT116 cells demonstrated a dose-dependent reduction in cell viability after 48 hours of treatment. The results indicated that MDBPA could induce apoptosis in these cancer cells, highlighting its potential as a therapeutic agent .

- Antimicrobial Screening : In another investigation focused on antimicrobial properties, MDBPA was tested against multiple bacterial strains. The compound showed significant antibacterial effects, particularly against resistant strains, suggesting its utility in combating antibiotic-resistant infections .

Q & A

Q. Q1. What are the optimal synthetic routes for Methyl 2,6-dibromopyridine-3-acetate, and how can purity be maximized?

Methodological Answer: The compound is typically synthesized via bromination of methyl pyridine-3-acetate using brominating agents like NBS (N-bromosuccinimide) or Br₂ in the presence of Lewis acids (e.g., FeBr₃). Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve reactivity.

- Temperature control : Reactions are exothermic; maintaining 0–5°C minimizes side products.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures ≥95% purity.

Q. Example Optimization Table :

| Brominating Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NBS + FeBr₃ | DCM | 0–5 | 78 | 97 |

| Br₂ | DMF | 25 | 65 | 88 |

Q. Q2. Which spectroscopic techniques are most reliable for confirming the structure of Methyl 2,6-dibromopyridine-3-acetate?

Methodological Answer:

- ¹H/¹³C NMR :

- ¹H NMR (CDCl₃): δ 3.90 (s, 3H, COOCH₃), δ 4.30 (s, 2H, CH₂COO), δ 7.50–8.20 (pyridine protons).

- ¹³C NMR: Peaks at ~165 ppm (ester carbonyl), 120–150 ppm (pyridine carbons).

- Mass Spectrometry (EI-MS) : Molecular ion [M⁺] at m/z 308 (C₈H₆Br₂NO₂).

- IR Spectroscopy : Strong bands at ~1740 cm⁻¹ (C=O ester), 600–800 cm⁻¹ (C-Br).

Advanced Research Questions

Q. Q3. How can computational modeling resolve discrepancies in reported reactivity of Methyl 2,6-dibromopyridine-3-acetate in cross-coupling reactions?

Methodological Answer: Conflicting reactivity data (e.g., Suzuki vs. Buchwald-Hartwig reactions) may arise from steric/electronic effects. A stepwise approach includes:

DFT Calculations : Map electron density (LUMO localization at C-2/C-6) to predict nucleophilic attack sites.

Kinetic Studies : Compare activation barriers for C-Br bond cleavage under Pd(0)/Pd(II) catalysis.

Experimental Validation : Use deuterated analogs to isolate steric vs. electronic contributions.

Q. Example Findings :

- C-6 bromine (para to acetate) shows higher reactivity due to reduced steric hindrance.

- Electron-withdrawing ester group deactivates the pyridine ring, slowing oxidative addition.

Q. Q4. How can instability of Methyl 2,6-dibromopyridine-3-acetate in aqueous media be systematically addressed?

Methodological Answer: Hydrolysis of the ester group under basic/neutral conditions is a key instability factor. Mitigation strategies:

- Storage : Anhydrous solvents (e.g., THF) under inert gas (N₂/Ar) at –20°C.

- Buffered Systems : Use pH 4–5 acetate buffers to slow ester hydrolysis.

- Derivatization : Replace methyl ester with tert-butyl ester for enhanced stability.

Q. Degradation Study Table :

| Condition (pH) | Temp (°C) | Half-Life (h) | Degradation Product |

|---|---|---|---|

| 7.0 (H₂O) | 25 | 12 | 2,6-Dibromopyridine-3-acetic acid |

| 4.5 (Acetate) | 4 | 72 | <5% degradation |

Data Contradiction Analysis

Q. Q5. How should researchers address conflicting reports on the regioselectivity of nucleophilic substitution in Methyl 2,6-dibromopyridine-3-acetate?

Methodological Answer: Contradictions may stem from solvent polarity, nucleophile strength, or catalyst choice. A structured approach:

Controlled Replication : Repeat cited procedures with standardized reagents.

In Situ Monitoring : Use HPLC or ¹⁹F NMR (if fluorine-tagged nucleophiles) to track intermediates.

Steric Maps : Generate 3D molecular models to visualize steric accessibility of C-2 vs. C-4.

Q. Case Study :

- Polar Solvents (DMF) : Favor C-6 substitution (lower activation energy).

- Bulky Nucleophiles (e.g., t-BuNH₂) : Prefer C-2 due to reduced steric clash with acetate group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.